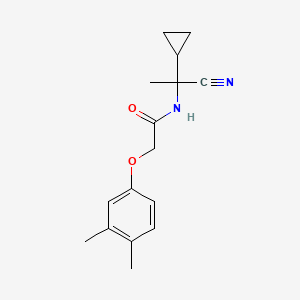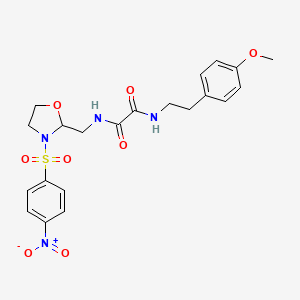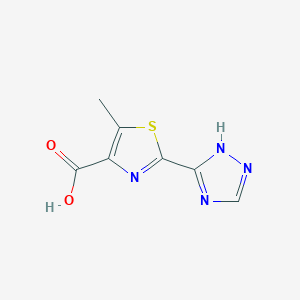
N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective A1 adenosine receptor agonist, which means it binds to and activates A1 adenosine receptors in the body. In
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. CCPA has also been studied for its potential to treat cardiac ischemia, liver injury, and inflammation. In addition, CCPA has been shown to have anti-tumor effects in various cancer cell lines.
Wirkmechanismus
CCPA selectively binds to A1 adenosine receptors in the body. Activation of these receptors leads to a decrease in intracellular cAMP levels, which can have various downstream effects. A1 adenosine receptor activation has been shown to have neuroprotective effects, reduce inflammation, and decrease heart rate and blood pressure.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects. In animal models of stroke and traumatic brain injury, CCPA has been shown to reduce brain damage and improve neurological function. CCPA has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, CCPA has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCPA in lab experiments is its selectivity for A1 adenosine receptors. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, CCPA has limited solubility in water, which can make it difficult to use in certain experiments. In addition, CCPA has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on CCPA. One area of interest is the development of novel CCPA analogs with improved pharmacokinetic properties. In addition, further studies are needed to explore the potential therapeutic applications of CCPA in various disease models. Finally, there is a need for more research on the downstream effects of A1 adenosine receptor activation to better understand the mechanisms underlying CCPA's therapeutic effects.
Conclusion:
CCPA is a promising chemical compound with potential therapeutic applications in various disease models. Its selectivity for A1 adenosine receptors and neuroprotective effects make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanisms underlying CCPA's effects and to develop novel analogs with improved pharmacokinetic properties.
Synthesemethoden
CCPA can be synthesized by reacting 3,4-dimethylphenol with ethyl bromoacetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with cyclopropylamine and sodium cyanide to form CCPA. The synthesis of CCPA has been optimized over the years to increase yield and purity.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-7-14(8-12(11)2)20-9-15(19)18-16(3,10-17)13-5-6-13/h4,7-8,13H,5-6,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNPGLWLBRDLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC(C)(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)






![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)



